

ETP-46321 pharmacokinetic parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **ETP-46321**

Cat. No.: S548373

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ETP-46321 Pharmacokinetic Parameters at a Glance

The table below summarizes the key PK parameters of **ETP-46321** identified from the search results, primarily derived from studies in BALB/C mice.

Parameter	Reported Value	Experimental Context
Oral Bioavailability	90%	In BALB/C mice [1] [2] [3]
Clearance (CL)	0.6 L/h/Kg	In BALB/C mice [1] [2] [3]
Dosing Regimen	50 mg/kg, p.o., daily	Used in a K-Ras ^{G12V} mouse tumor model over 3 weeks [2] [3]
In Vivo Efficacy	Significant tumor growth inhibition (~51%)	Observed in a K-Ras ^{G12V} mouse model [1]

Experimental Protocols & Biological Characterization

To help you replicate and build upon existing research, here are the methodologies used to characterize **ETP-46321**.

In Vitro Target Engagement and Selectivity

The potency and selectivity of **ETP-46321** were established through the following assays:

- **PI3K α Biochemical Assay:** The IC₅₀ value for PI3K α (p110 α /p85 α) was determined using a commercial ADP Hunter Plus assay. The assay conditions included 10 nM enzyme concentration and 50 μ M ATP in a specified kinase buffer. **ETP-46321** was found to have a K_i of 2.3 nM [1] [3].
- **Mutant PI3K α Profiling:** The compound was also tested against oncogenic mutant forms of PI3K α (E542K, E545K, and H1047R), showing similar potency to the wild-type enzyme [2] [3].
- **Selectivity Screening:** **ETP-46321** was profiled against 288 additional kinases and showed high selectivity for PI3K α and δ over other targets, including mTOR (IC₅₀ > 5 μ M) [4] [3].

In Vitro Cellular Activity

- **Cellular Pathway Inhibition (pAKT IC₅₀):** The inhibition of PI3K signaling in cells was measured by quantifying the reduction of phosphorylated AKT at Ser473. U2OS cells were serum-starved and then stimulated with serum in the presence of the compound. Cell lysates were analyzed by Western blot using specific antibodies for AKT and phospho-Ser473-Akt. The reported IC₅₀ in this assay was 8.3 nM [2] [3].

In Vivo Pharmacodynamics (PD) and Efficacy

- **PD Model:** The compound's effect on its target in vivo was demonstrated in U87 MG xenografts. A single dose of **ETP-46321** led to a measurable reduction in tumor phosphorylation of AKT (Ser473), correlating with compound levels in the tumor tissue [4].
- **Efficacy Model:** For in vivo efficacy testing, **ETP-46321** was administered orally at 50 mg/kg daily in a genetically engineered mouse model (GEMM) of lung tumor driven by a K-Ras^{G12V} mutation. The treatment resulted in significant tumor growth inhibition, which was also assessed using PET imaging to monitor changes in tumor metabolic activity [1] [2] [5].

Frequently Asked Questions

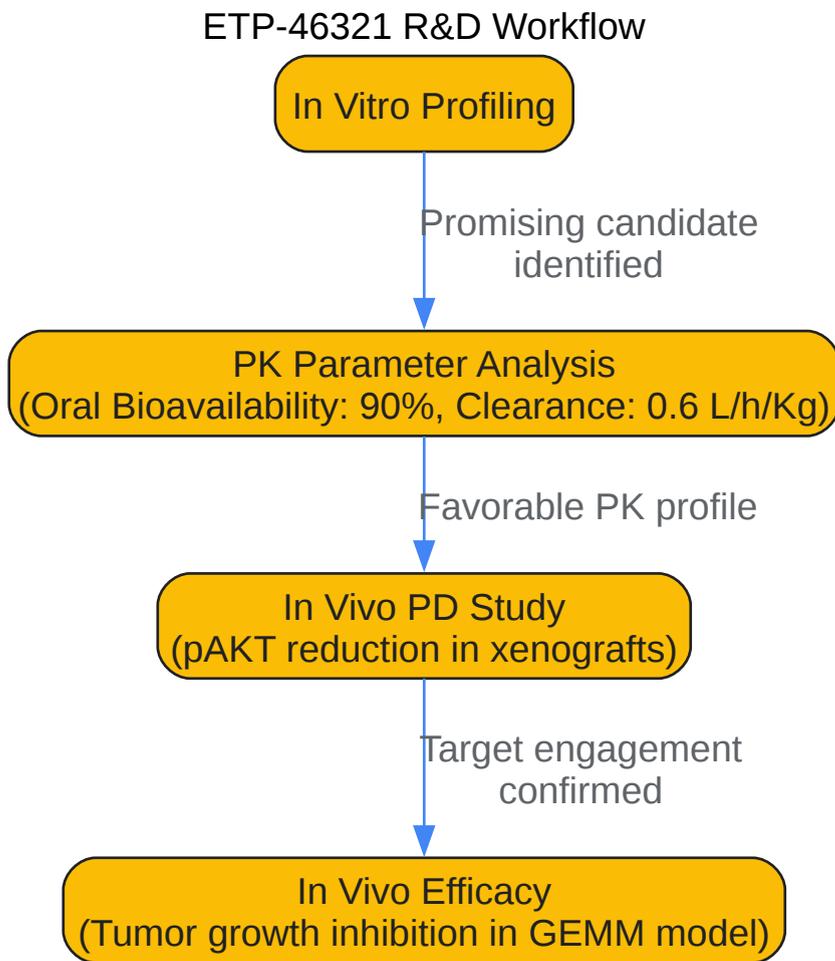
Q1: What is the solubility of ETP-46321 and what formulation is recommended for in vivo studies?

A1: According to supplier data, **ETP-46321** has poor water solubility (<1 mg/mL) but is soluble in DMSO (≥ 33 mg/mL) [2]. For in vivo studies, one published protocol uses a simple oral formulation, suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC Na) solution [2] [3].

Q2: How selective is ETP-46321? A2: ETP-46321 is a dual inhibitor of PI3K α and PI3K δ , with significant selectivity over other isoforms and kinases. Its K_i for p110 α is 2.3 nM and for p110 δ is 14.2 nM, while it is over 70 times less potent against PI3K β and PI3K γ ($K_i > 170$ nM). It did not significantly inhibit mTOR, DNA-PK, or 287 other profiled kinases at concentrations up to 5 μ M [4] [3].

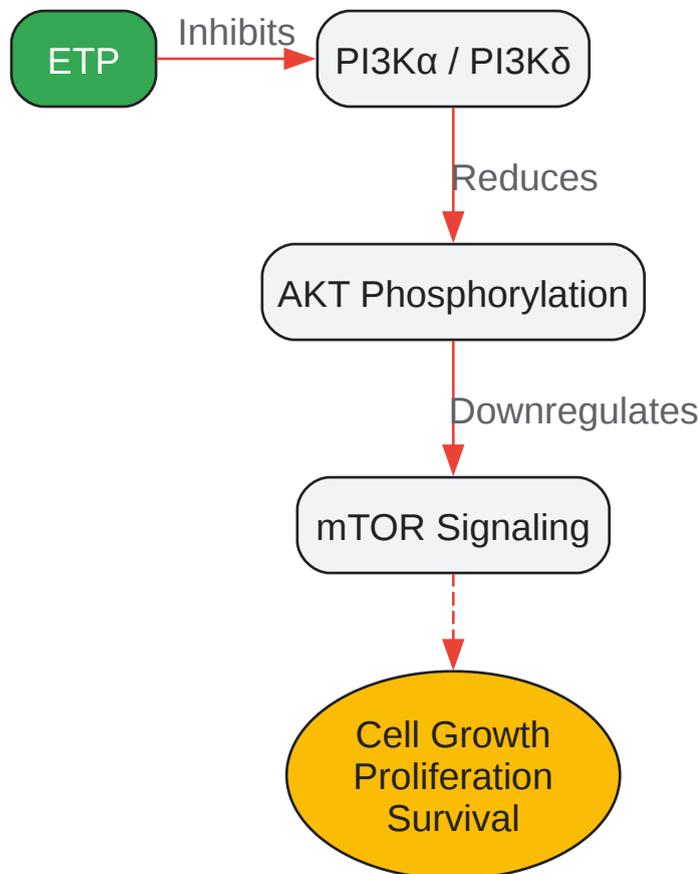
Experimental Workflow and Mechanism of Action

To visualize how the pharmacokinetic and pharmacodynamic data connects to the compound's mechanism and experimental workflow, please refer to the following diagrams.



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Figure 1. Key stages in the preclinical research and development of ETP-46321.

PI3K α / δ Inhibition & Downstream Effects

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Figure 2. The molecular mechanism of ETP-46321 and its impact on key cellular processes.

Important Technical Notes

- **Species Specificity:** The high oral bioavailability (90%) and low clearance are based on data from **BALB/C mice**. These PK parameters can vary significantly between species, and human data is not available in the search results.
- **Formulation Consideration:** The provided formulation (suspension in 0.5% CMC Na) is a common starting point for oral dosing in rodent models. For other administration routes (e.g., IV, IP), different solvents like DMSO/PEG300/Tween 80/saline mixtures may be required [2].
- **Troubleshooting Gap:** The available literature confirms the compound's efficacy but does not detail common experimental challenges or their solutions. Optimizing parameters like dosing frequency or formulation for your specific model may require empirical testing.

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References

1. (PDF) Identification of ETP-46321, a potent and orally ... [academia.edu]
2. - ETP | PI3K α inhibitor | PI3K δ inhibitor | CAS 1252594-99-2 | Buy... 46321 [invivochem.com]
3. - ETP | PI3K | TargetMol 46321 [targetmol.com]
4. Biological characterization of ETP - 46321 a selective and efficacious... [pubmed.ncbi.nlm.nih.gov]
5. ETP-46321,BOC Sciences_specification/price/image_Bio- ... [bio-equip.cn]

To cite this document: Smolecule. [ETP-46321 pharmacokinetic parameters optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548373#etp-46321-pharmacokinetic-parameters-optimization>]

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